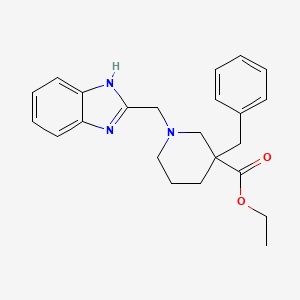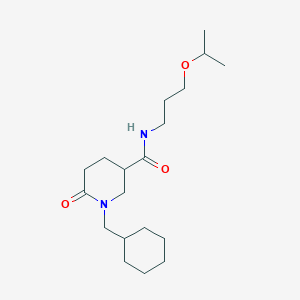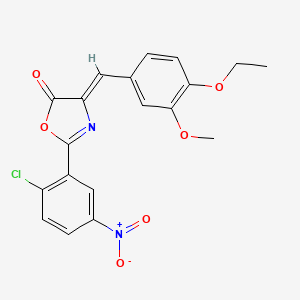![molecular formula C18H20N2O3 B6076586 4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)
4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as EHPB and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of EHPB is not fully understood, but studies have suggested that it may act by inducing oxidative stress and DNA damage in cancer cells. EHPB has also been shown to inhibit the activity of enzymes involved in fungal and bacterial growth.
Biochemical and Physiological Effects:
EHPB has been shown to have both biochemical and physiological effects. Biochemically, EHPB can induce apoptosis in cancer cells by activating caspase enzymes. Physiologically, EHPB can cause a decrease in tumor size and inhibit the growth of fungal and bacterial cells.
Advantages and Limitations for Lab Experiments
One advantage of using EHPB in lab experiments is its potential therapeutic applications in cancer, fungal, and bacterial diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
For EHPB research include studying its potential use as a combination therapy with other anticancer drugs, investigating its mechanism of action, and exploring its potential use as an antimicrobial and antifungal agent in clinical settings.
In conclusion, EHPB is a chemical compound that has potential therapeutic applications in cancer, fungal, and bacterial diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of EHPB as a therapeutic agent.
Synthesis Methods
The synthesis of EHPB has been achieved using different methods, including the reaction of 4-hydroxybenzohydrazide with 4-hydroxyphenylpropanal in the presence of acetic acid and ethanol. Another method involves the reaction of 4-hydroxybenzohydrazide with 4-hydroxyphenylpropanal in the presence of sodium hydroxide and ethanol. Both methods result in the formation of EHPB, which can be purified using various techniques such as recrystallization.
Scientific Research Applications
EHPB has been studied for its potential therapeutic applications, including its anticancer, antifungal, and antimicrobial properties. Studies have shown that EHPB can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis. EHPB has also been shown to have antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-ethoxy-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(22)14-7-11-16(12-8-14)23-4-2/h5-12,21H,3-4H2,1-2H3,(H,20,22)/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUITFYZVZSGO-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)OCC)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=CC=C(C=C1)OCC)/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6076507.png)
![{3-(3-methoxybenzyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6076518.png)

![2-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6076534.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6076535.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076540.png)
![4-(3-ethoxy-4-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076548.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076554.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6076567.png)

![methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6076577.png)
![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)
![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6076590.png)